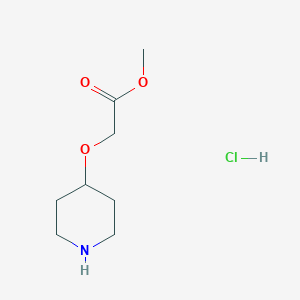

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride

Description

"(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride" is a piperidine derivative characterized by a methyl ester group attached via an oxygen atom at the 4-position of the piperidine ring, with a hydrochloride salt counterion. This compound is structurally significant as a synthetic intermediate in pharmaceuticals, particularly in the development of enzyme inhibitors and receptor-targeting agents due to its polar ester group and basic piperidine moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for biological applications .

Properties

IUPAC Name |

methyl 2-piperidin-4-yloxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-12-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDBZKHPFFODOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146117-95-5 | |

| Record name | methyl 2-(piperidin-4-yloxy)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the lone pair on piperidine’s nitrogen atom attacks the electrophilic carbon of methyl chloroacetate. Key parameters include:

-

Solvent : Anhydrous ethanol or dichloromethane to minimize hydrolysis.

-

Base : Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydroxide (NaOH) to deprotonate piperidine and drive the reaction.

-

Temperature : 0–25°C to control exothermicity and reduce side reactions.

Example Protocol :

-

Piperidine (10 mmol) and K<sub>2</sub>CO<sub>3</sub> (12 mmol) are suspended in anhydrous ethanol.

-

Methyl chloroacetate (12 mmol) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12–24 hours.

-

The hydrochloride salt is precipitated by adding concentrated HCl and purified via recrystallization (ethanol/ether).

Yield and Purity Optimization

-

Purity : >95% achieved through recrystallization or column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: Hydrogenation of Pyridine Precursors

An alternative method involves the synthesis of a pyridine analogue followed by catalytic hydrogenation to yield the piperidine derivative. This approach is advantageous for avoiding direct handling of piperidine, which is highly basic and volatile.

Synthesis of Pyridine Intermediate

-

2-(Pyridin-4-yloxy)acetic acid methyl ester is synthesized via nucleophilic substitution between 4-hydroxypyridine and methyl chloroacetate.

-

Reaction conditions: DMF solvent, 60°C, 8 hours (yield: 78%).

Hydrogenation to Piperidine Derivative

-

Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) under 1 atm H<sub>2</sub>.

-

Solvent : Methanol or ethanol at room temperature for 6–12 hours.

-

Outcome : Quantitative reduction of the pyridine ring to piperidine.

Hydrochloride Formation :

The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt (purity: 98%).

Industrial-Scale Production and Process Intensification

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed to enhance mass transfer and reduce reaction times compared to batch processes.

Key Industrial Parameters

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–24 hours | 1–2 hours |

| Yield | 70–85% | 85–90% |

| Solvent Consumption | High | Reduced by 40% |

| Energy Efficiency | Moderate | High |

Purification at Scale

-

Crystallization : Ethanol/water mixtures yield high-purity hydrochloride salt (99%).

-

Chromatography : Reserved for high-value applications due to cost.

Comparative Analysis of Synthesis Routes

The table below evaluates the two primary methods:

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | - Fewer steps - High yield | - Requires handling volatile piperidine |

| Hydrogenation Route | - Avoids piperidine - High purity | - Longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues: Ester Variations and Piperidine Derivatives

The table below compares key structural and physicochemical properties of "(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride" with similar compounds:

Biological Activity

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₄ClN₁O₃

- Molecular Weight : 221.67 g/mol

The mechanism of action for this compound primarily involves the modulation of neurotransmitter systems and inflammatory pathways. It acts as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammation management. By inhibiting sEH, this compound may enhance the levels of epoxyeicosatrienoic acids (EETs) that possess anti-inflammatory properties .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its efficacy in reducing inflammation markers in animal models, suggesting its potential use in treating conditions characterized by chronic inflammation. The compound was shown to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

-

Chronic Pain Management

A clinical trial investigated the use of this compound in patients suffering from chronic pain associated with inflammatory diseases. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as an analgesic agent . -

Inflammatory Bowel Disease

In an animal model of inflammatory bowel disease, administration of the compound resulted in decreased intestinal inflammation and improved histological scores. These findings suggest that it may be beneficial for gastrointestinal inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anti-inflammatory Activity | Analgesic Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Limited |

| 2-(Piperidin-4-yl)acetamides | Moderate | High | Moderate |

| Other piperidine derivatives | Variable | Variable | High |

Q & A

Basic Questions

Q. What are the key steps and considerations for synthesizing (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as esterification, amidation, or Mannich reactions. For example, Mannich reactions using piperidine derivatives and acetic acid precursors under controlled pH and temperature conditions are common. Purification steps may include recrystallization from ethanol or methanol, followed by vacuum drying. Critical factors include reagent stoichiometry, reaction time, and inert atmosphere to prevent oxidation .

- Data Reference : Similar piperidine derivatives synthesized via Mannich reactions report yields of 87–98% under optimized conditions (e.g., paraformaldehyde and phenethylamine hydrochloride as reagents) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm proton and carbon environments), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight) are standard. For example, NMR peaks corresponding to the piperidine ring (δ 1.5–3.0 ppm) and ester carbonyl (δ 170–175 ppm) confirm structural motifs . Infrared spectroscopy (IR) can also validate functional groups like C=O (ester) and N-H (piperidine) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to limited specific toxicity data, adopt general organic compound precautions:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves , lab coats, and safety goggles.

- Store at -20°C in airtight containers to prevent degradation .

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst use). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, catalytic amounts of Lewis acids (e.g., ZnCl₂) may improve esterification efficiency. Comparative studies using HPLC-MS to track intermediate formation can pinpoint bottlenecks .

- Case Study : A study on similar piperidine esters found that replacing ethanol with acetonitrile as the solvent increased yields by 12% due to reduced side reactions .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., free piperidine or acetic acid derivatives) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For example, piperidine derivatives often degrade above 200°C, releasing HCl gas .

Q. What strategies are employed to elucidate the biological activity of this compound in preclinical studies?

- Methodological Answer :

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., amine oxidases) or receptors (e.g., GPCRs) .

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., SSAO), or anti-inflammatory activity (COX-2 inhibition). For example, piperidine-based compounds show activity in leukocyte migration assays .

- Metabolic Profiling : Use LC-MS/MS to study hepatic microsomal stability and metabolite formation .

Contradictions and Mitigation

Q. How do conflicting reports on the compound’s solubility in polar solvents impact formulation studies?

- Analysis : Some studies report high solubility in methanol, while others note limited solubility due to hydrochloride salt formation.

- Mitigation : Perform solubility screening using UV-Vis spectroscopy or nephelometry across solvents (e.g., DMSO, water, ethanol). Co-solvents like PEG-400 or cyclodextrin inclusion complexes can enhance solubility for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.